2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743510
InChI: InChI=1S/C10H12O3S/c1-14-9-5-3-2-4-8(9)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol

2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid

CAS No.:

Cat. No.: VC17743510

Molecular Formula: C10H12O3S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid -

Specification

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
IUPAC Name 2-[(2-methylsulfanylphenyl)methoxy]acetic acid
Standard InChI InChI=1S/C10H12O3S/c1-14-9-5-3-2-4-8(9)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Standard InChI Key JFGRJPNYDOXIIJ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1COCC(=O)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid delineates its structure:

  • A phenyl ring substituted at position 2 with a methylsulfanyl (-SCH₃) group.

  • A methoxymethyl (-OCH₂-) bridge linking the phenyl ring to an acetic acid (-CH₂COOH) terminus.

The molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.26 g/mol. This aligns with structurally related compounds, such as 2-[2-(methylsulfanyl)phenyl]acetic acid (C₉H₁₀O₂S, 182.24 g/mol) , differing by the addition of a methoxy group and methylene unit.

Spectroscopic Signatures

While experimental spectral data for this compound is unavailable, key features can be inferred:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 2550 cm⁻¹ (S-H stretch, though attenuated by the methyl group) .

  • NMR:

    • ¹H NMR: A singlet for the methylsulfanyl group (δ 2.4–2.6 ppm), multiplet aromatic protons (δ 6.8–7.5 ppm), and a characteristic triplet for the methoxymethyl bridge (δ 3.7–4.1 ppm) .

    • ¹³C NMR: Carboxylic carbon at δ 170–175 ppm, aromatic carbons at δ 120–140 ppm, and the methylsulfanyl carbon at δ 15–18 ppm .

Physicochemical Properties

Thermodynamic Parameters

Based on analogs:

PropertyValue (Estimated)Comparable Compound (Source)
Melting Point135–140°C4-Methylsulfonyl phenyl acetic acid
Boiling Point300–310°C2-Methoxyphenylacetic acid
Density1.3–1.4 g/cm³2-[2-(Methylsulfanyl)phenyl]acetic acid
Water SolubilitySlight4-Methylsulfonyl phenyl acetic acid

Stability and Reactivity

  • Thermal Stability: Decomposition likely occurs above 200°C, with potential release of sulfur dioxide (SO₂) due to methylsulfanyl oxidation .

  • pH Sensitivity: The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media, forming a water-soluble conjugate base .

Synthesis and Manufacturing

Williamson Ether Synthesis

  • Intermediate Preparation:

    • 2-(Methylsulfanyl)benzyl alcohol synthesized via reduction of 2-(methylsulfanyl)benzoic acid .

  • Etherification:

    • Reaction with bromoacetic acid in the presence of a base (e.g., K₂CO₃):

      C₆H₄(SCH₃)CH₂OH+BrCH₂COOHbaseC₆H₄(SCH₃)CH₂OCH₂COOH+HBr\text{C₆H₄(SCH₃)CH₂OH} + \text{BrCH₂COOH} \xrightarrow{\text{base}} \text{C₆H₄(SCH₃)CH₂OCH₂COOH} + \text{HBr}
    • Yield optimization requires anhydrous conditions and elevated temperatures (80–100°C) .

Direct Alkylation

  • Substitution of 2-(methylsulfanyl)phenol with chloroacetic acid under phase-transfer catalysis .

Industrial Scalability

Challenges include:

  • Purification of the methoxymethyl intermediate due to steric hindrance.

  • Byproduct formation from sulfanyl group oxidation, necessitating inert atmospheres .

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